molecular formula C8H18N2 B1302945 4-(Pyrrolidin-1-yl)butan-1-amine CAS No. 24715-90-0

4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No. B1302945
CAS RN: 24715-90-0
M. Wt: 142.24 g/mol
InChI Key: LSDYCEIPEBJKPT-UHFFFAOYSA-N
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Patent
US09221760B2

Procedure details

To a solution of benzyl 4-(pyrrolidin-1-yl)butylcarbamate (196 mg, 0.71 mmol) was added catalytic amount of Pd/C (5%). The reaction was stirred under a hydrogen atmosphere overnight and filtered. The filtrate was concentrated to give 4-(pyrrolidin-1-yl)butan-1-amine (83 mg)
Name
benzyl 4-(pyrrolidin-1-yl)butylcarbamate
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH:10]C(=O)OCC2C=CC=CC=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd]>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
benzyl 4-(pyrrolidin-1-yl)butylcarbamate
Quantity
196 mg
Type
reactant
Smiles
N1(CCCC1)CCCCNC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.